3,5-Dichlorophenyl-(3-furyl)methanol
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Overview
Description
3,5-Dichlorophenyl-(3-furyl)methanol is an organic compound with the molecular formula C11H8Cl2O2 It is characterized by the presence of a dichlorophenyl group and a furyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorophenyl-(3-furyl)methanol typically involves the reaction of 3,5-dichlorobenzaldehyde with furfuryl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-Dichlorobenzaldehyde+Furfuryl alcohol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorophenyl-(3-furyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3,5-dichlorophenyl-(3-furyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichlorophenyl-(3-furyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichlorophenyl-(3-furyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl-(2-furyl)methanol
- 3,5-Dichlorophenyl-(4-furyl)methanol
- 3,5-Dichlorophenyl-(3-thienyl)methanol
Uniqueness
3,5-Dichlorophenyl-(3-furyl)methanol is unique due to the specific positioning of the furyl group, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms on the phenyl ring also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(furan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6,11,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLRVXSFUXMQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(C2=CC(=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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